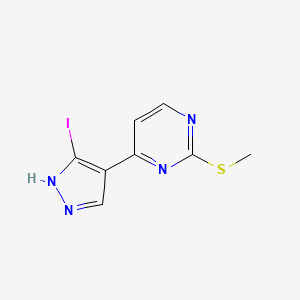

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN4S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRURAHDFBJPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=C(NN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676978 | |

| Record name | 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111638-74-4 | |

| Record name | 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (CAS Number: 1111638-74-4), a heterocyclic compound of significant interest in medicinal chemistry. The guide details a plausible synthetic route, outlines its physicochemical properties, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. The pyrazolopyrimidine core is a well-established pharmacophore, and this guide will delve into the rationale behind its therapeutic importance, supported by numerous examples of related compounds with proven biological activity. While specific bioactivity data for the title compound is not extensively available in the public domain, this guide serves as a valuable resource for researchers interested in synthesizing and exploring the therapeutic potential of this and related molecules.

Introduction: The Significance of the Pyrazolopyrimidine Scaffold

The fusion of pyrazole and pyrimidine rings creates the pyrazolopyrimidine scaffold, a privileged heterocyclic system in drug discovery.[1] This core structure is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with a wide array of biological targets.[2] Consequently, pyrazolopyrimidine derivatives have been successfully developed as potent inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases.[3] The diverse biological activities reported for this scaffold include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4]

The title compound, this compound, incorporates several key features that make it a valuable tool for drug discovery. The iodo group at the 3-position of the pyrazole ring serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. The methylthio group at the 2-position of the pyrimidine ring can also be modulated to fine-tune the compound's physicochemical properties and biological activity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1111638-74-4 | [5] |

| Molecular Formula | C8H7IN4S | [5] |

| Molecular Weight | 318.14 g/mol | [5] |

| Density | 2.00 g/cm³ | [6] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [6] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of a 4-(1H-pyrazol-4-yl)-2-(methylthio)pyrimidine intermediate, which is then subjected to iodination.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(1H-pyrazol-4-yl)-2-chloropyrimidine (Intermediate C)

This step involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds.[7]

-

Materials: 2,4-dichloropyrimidine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent (e.g., dioxane/water mixture).

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the degassed solvent system (e.g., 3:1 dioxane:water).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(1H-pyrazol-4-yl)-2-chloropyrimidine.

-

Step 2: Synthesis of 4-(1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (Intermediate E)

This step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group.

-

Materials: 4-(1H-pyrazol-4-yl)-2-chloropyrimidine, sodium thiomethoxide, and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).

-

Procedure:

-

Dissolve 4-(1H-pyrazol-4-yl)-2-chloropyrimidine (1.0 eq) in the chosen solvent in a reaction vessel.

-

Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (Target Compound G)

The final step is the regioselective iodination of the pyrazole ring. The pyrazole ring is susceptible to electrophilic substitution, and the C3 and C5 positions are generally the most reactive. In this case, iodination is expected to occur at the C3 position.

-

Materials: 4-(1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, N-Iodosuccinimide (NIS), and a suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile).

-

Procedure:

-

Dissolve 4-(1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (1.0 eq) in the solvent in a reaction vessel protected from light.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final compound, this compound.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Therapeutic Potential

The pyrazolopyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The structural similarity of the pyrazolopyrimidine core to the adenine base of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[2]

Caption: Mechanism of action of pyrazolopyrimidine-based kinase inhibitors.

Numerous pyrazolopyrimidine derivatives have been investigated as inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[9][10]

-

FMS-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia.

-

Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.

-

Phosphoinositide 3-kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[10]

-

Src Family Kinases: Implicated in cancer cell proliferation, survival, and metastasis.[11]

The iodo-substituent on the pyrazole ring of the title compound provides a strategic point for further chemical modification. Through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions, a wide variety of chemical moieties can be introduced at this position. This allows for the creation of a library of analogues that can be screened against a panel of kinases to identify potent and selective inhibitors.

Future Directions and Conclusion

This compound represents a valuable building block for the synthesis of novel drug candidates. The well-established importance of the pyrazolopyrimidine scaffold in medicinal chemistry, coupled with the synthetic versatility offered by the iodo group, makes this compound a highly attractive starting point for drug discovery programs.

Future research should focus on:

-

Synthesis and SAR studies: Synthesizing a diverse library of analogues by derivatizing the iodo- and methylthio- groups to explore the structure-activity relationships for various biological targets.

-

Biological Screening: Screening the synthesized compounds against a broad panel of kinases and other relevant biological targets to identify novel inhibitors.

-

In silico Modeling: Employing computational methods to guide the design of more potent and selective inhibitors based on the pyrazolopyrimidine scaffold.

References

-

ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

-

National Institutes of Health. Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Available from: [Link]

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

-

PubMed. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Available from: [Link]

-

MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]

-

National Institutes of Health. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

-

ResearchGate. (PDF) Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

-

National Institutes of Health. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]

-

National Institutes of Health. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available from: [Link]

- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

-

RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. Available from: [Link]

-

PubMed Central. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

-

MDPI. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available from: [Link]

-

RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

-

Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

- Google Patents. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.

-

Semantic Scholar. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Available from: [Link]

-

PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]

-

ACS Publications. 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Available from: [Link]

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

-

RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]

-

University of Windsor. The Mechanisms of the Stille Reaction. Available from: [Link]

-

ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Available from: [Link]

- Google Patents. US20050085472A1 - Pyrazolo pyrimidine derivatives and methods of use thereof.

-

PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

-

Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

-

Wikipedia. Stille reaction. Available from: [Link]

-

ResearchGate. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Request PDF. Available from: [Link]

-

ResearchGate. Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides | Request PDF. Available from: [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

ResearchGate. Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides | Request PDF. Available from: [Link]

Sources

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molcore.com [molcore.com]

- 6. researchgate.net [researchgate.net]

- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

This is an in-depth technical guide for 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine , a high-value pharmacophore scaffold used primarily in the development of ATP-competitive kinase inhibitors (e.g., RAF, JAK, and CDK inhibitors).

Strategic Scaffold for Multi-Vector Kinase Inhibitor Design

CAS Registry Number: 1111638-74-4 Molecular Formula: C₈H₇IN₄S Molecular Weight: 318.14 g/mol

Executive Summary: The "Tri-Vector" Advantage

In modern fragment-based drug discovery (FBDD), this compound serves as a linchpin intermediate . Its structural value lies in its orthogonal reactivity profile , allowing medicinal chemists to independently modify three distinct vectors around the central biaryl core without protecting group interference.

| Vector | Functional Group | Chemical Reactivity | Drug Design Role |

| Vector A | C3-Iodide (Pyrazole) | Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) | Introduction of the "Tail" (Hydrophobic pocket binder) |

| Vector B | C2-Thiomethyl (Pyrimidine) | Oxidation ( | Introduction of the "Hinge Binder" or Solubilizing Group |

| Vector C | N1-Proton (Pyrazole) | N-Alkylation / Mitsunobu | Tuning physicochemical properties (LogP, solubility) |

Synthetic Architecture

The synthesis of this scaffold requires strict regiocontrol to ensure the iodine is installed at the pyrazole-C3 position rather than the pyrimidine ring. The industry-standard protocol utilizes a Suzuki-Miyaura coupling followed by electrophilic halogenation .

Step 1: Construction of the Biaryl Core

-

Precursors: 4-Chloro-2-(methylthio)pyrimidine and 4-Pyrazoleboronic acid pinacol ester.

-

Challenge: Preventing catalyst poisoning by the thioether and ensuring complete conversion of the electron-deficient pyrimidine.

Protocol 1.1: Suzuki Coupling

-

Charge a reaction vessel with 4-chloro-2-(methylthio)pyrimidine (1.0 equiv) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv).

-

Solvent System: 1,4-Dioxane/Water (4:1 v/v). Note: The aqueous component is critical for the boronate activation.

-

Base:

(2.5 equiv) or -

Catalyst:

(5 mol%). Why: The bidentate dppf ligand resists displacement by the sulfur atom. -

Conditions: Sparge with Argon for 15 min. Heat to 90°C for 4-6 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over

.[1] -

Yield Target: >85% of 4-(1H-pyrazol-4-yl)-2-(methylthio)pyrimidine .

Step 2: Regioselective C3-Iodination

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regiochemistry: The pyrazole C4 position is blocked by the pyrimidine. The C3/C5 positions are electronically equivalent in the tautomeric 1H-pyrazole. Iodination occurs here due to the electron-rich nature of the pyrazole relative to the pyrimidine.

Protocol 1.2: Iodination

-

Dissolve the intermediate from Step 1 in DMF (0.2 M concentration).

-

Reagent: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0°C. Avoid

if possible to prevent over-oxidation of the sulfur. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours. Monitor by LCMS for disappearance of starting material.

-

Quench: Pour into 10% aqueous

(sodium thiosulfate) to remove iodine species. -

Isolation: Filter the resulting precipitate. The product is often a solid that requires minimal purification.

-

Validation:

NMR should show the loss of one pyrazole proton signal.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and the subsequent divergent functionalization pathways.

Caption: Step-wise construction of the scaffold emphasizing the regioselective iodination at the pyrazole C3 position.

Functionalization Strategy (The "Why")

Pathway A: The "Suzuki First" Approach

Usually, the iodine is coupled after N-alkylation to prevent mixtures of N-arylated products.

-

N-Alkylation: Treat the Target with

(e.g., alkyl halide) and-

Note: Alkylation usually favors the nitrogen distal to the bulky iodine (steric control), but mixtures of regioisomers (N1 vs N2) are common and must be separated.

-

-

Suzuki Coupling: React the N-alkylated-3-iodo product with an aryl boronic acid. This installs the hydrophobic group common in the "back pocket" of kinase enzymes.

Pathway B: The "Displacement" Approach

The methylthio group (-SMe) is a "masked" leaving group.

-

Oxidation: Treat with m-CPBA (meta-chloroperoxybenzoic acid) or Oxone to generate the sulfone (

) or sulfoxide ( -

Nucleophilic Aromatic Substitution (

): The sulfone is highly electrophilic at the pyrimidine C2 position. React with primary or secondary amines (e.g., morpholine, piperazine) to install the solvent-exposed motif of the drug.

Analytical Data Profile

To validate the synthesis, compare your isolate against these expected parameters:

| Property | Value / Characteristic |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200°C (Decomposes) |

| LCMS (ESI+) | [M+H]+ = 318.9 |

| Solubility | Low in DCM/Hexane; High in DMSO, DMF. |

Safety & Handling

-

Iodination Reagents: NIS is a sensitizer. Handle in a fume hood.

-

Thioethers: While the methylthio group is stable, oxidation byproducts (sulfoxides) can be formed if exposed to air/light for prolonged periods. Store under inert atmosphere at -20°C.

-

Palladium Scavenging: If used for biological assays, the final product must be treated with metal scavengers (e.g., SiliaMetS® Thiol) to remove residual Pd, which can interfere with kinase assays.

References

-

World Intellectual Property Organization (WIPO). Pyrazole Derivatives as Kinase Inhibitors. WO 2009/016460.[2] (Demonstrates the use of pyrazolyl-pyrimidine scaffolds in RAF inhibition).

-

National Institutes of Health (PubChem). Compound Summary: this compound (CAS 1111638-74-4).[3]

-

Beilstein Journal of Organic Chemistry. Regioselective synthesis of 4-functionalized pyrazoles. (Mechanistic insight into pyrazole halogenation).

Sources

- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(2-(甲硫基)嘧啶-4-基)异噁唑 | 4-(2-(Methylthio)pyrimidin-4-yl)iso | 956721-96-3 - 乐研试剂 [leyan.com]

- 3. 856851-45-1,4-Chloro-2-Ethoxypyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1008518-35-1,2-Boc-6-Acetyl-1,2,3,4-Tetrahydroisoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. This compound | 1111638-74-4 [chemicalbook.com]

HPLC-MS characterization of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

An In-Depth Technical Guide to the HPLC-MS Characterization of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a heterocyclic compound of interest in pharmaceutical research and development. We detail a systematic approach to developing and executing a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for identity confirmation, purity assessment, and structural elucidation. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical, field-proven methodology grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative for Novel Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The pyrazolopyrimidine scaffold, in particular, is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The subject of this guide, this compound, represents a key building block or potential active pharmaceutical ingredient (API) whose precise analytical characterization is paramount for its progression through the drug discovery pipeline.[1]

Ensuring the identity, purity, and stability of such a molecule is a critical quality attribute that underpins all subsequent biological and toxicological evaluations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[2] It combines the superior separation capabilities of HPLC with the precise mass-based detection and structural elucidation power of MS.[3]

This guide eschews a generic template, instead presenting a bespoke strategy tailored to the specific physicochemical properties of the target analyte. We will delve into the causal logic behind method development choices, provide detailed experimental protocols, and interpret the resulting data, culminating in a validated method suitable for routine analysis.

Analyte Profile & Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in rational method development. The structure contains both a pyrazole and a pyrimidine ring, a polar surface area conducive to reversed-phase chromatography, and an iodine atom which provides a distinct isotopic signature and a predictable fragmentation point.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1111638-74-4 | [4][5] |

| Molecular Formula | C₈H₇IN₄S | [4][5] |

| Molecular Weight | 318.14 g/mol | [5] |

| Predicted XLogP3 | 1.7 | [6] |

The predicted XLogP3 value suggests moderate lipophilicity, making the compound an ideal candidate for reversed-phase HPLC.

HPLC-MS Method Development: A Strategic Approach

The goal is to achieve a method that provides sharp, symmetrical peaks with adequate retention for the analyte, ensuring separation from potential impurities.

Rationale for Chromatographic Choices

-

Reversed-Phase HPLC (RP-HPLC): This is the workhorse of the pharmaceutical industry for small-molecule analysis due to its robustness and compatibility with MS.[7] The analyte's moderate polarity makes it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.

-

Stationary Phase: A C18 column is the universal starting point for RP-HPLC method development.[8] Its hydrophobic nature will provide the necessary retention for our analyte.

-

Mobile Phase: A combination of water and a polar organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid modifier, typically 0.1% formic acid, is crucial. This serves two purposes: it protonates silanol groups on the silica backbone of the column, reducing peak tailing, and it provides a source of protons to facilitate efficient ionization in the MS source.[9]

-

Gradient Elution: A gradient elution, starting with a high percentage of the aqueous phase and ramping up the organic phase, is employed to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting, more hydrophobic impurities.[9]

Rationale for Mass Spectrometry Choices

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar molecules of this molecular weight.[2] We will operate in Positive Ion Mode, as the nitrogen atoms in the pyrazole and pyrimidine rings are readily protonated to form a stable [M+H]⁺ ion.

-

Detection Mode:

-

Full Scan (MS1): Initially, a full scan is used to determine the mass-to-charge ratio (m/z) of the parent ion and confirm the molecular weight of the analyte.

-

Tandem MS (MS/MS or Product Ion Scan): To confirm the structure, the [M+H]⁺ ion is selected and fragmented via Collision-Induced Dissociation (CID). The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's structure.[10] This is invaluable for definitive identification.

-

Experimental Protocols

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard. Transfer to a 1 mL volumetric flask and dissolve in a suitable solvent like methanol or DMSO. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 mixture of acetonitrile and water. This solution is used for injection.

HPLC-MS System Configuration

The following parameters provide a robust starting point for analysis.

| HPLC Parameter | Recommended Setting |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, return to 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS Parameter | Recommended Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Nebulizer Gas | Nitrogen, 45 psi |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp | 350 °C |

| Scan Mode | Full Scan (m/z 100-500) & Targeted MS/MS |

| Precursor Ion (MS/MS) | m/z 318.9 |

| Collision Energy (CE) | Ramped 15-40 eV |

Data Analysis and Structural Elucidation

Chromatographic Performance

Under the proposed conditions, the analyte is expected to elute with a retention time of approximately 2-3 minutes. The peak should be symmetrical, with a tailing factor between 0.9 and 1.2, indicating good chromatographic performance.

Mass Spectrometric Identification

-

Full Scan (MS1) Analysis: The primary confirmation of identity comes from the full scan mass spectrum. In positive ESI mode, the molecule will readily accept a proton (H⁺) to form the pseudomolecular ion [M+H]⁺.

-

Expected m/z: 318.14 (M) + 1.0078 (H⁺) = 319.15

-

The observed mass should be within a 5 ppm tolerance of the theoretical mass on a high-resolution mass spectrometer.

-

-

Tandem MS (MS/MS) Fragmentation Analysis: The fragmentation pattern provides definitive structural confirmation. The collision energy applied in the mass spectrometer induces fragmentation at the most labile points of the molecule. For this compound, the C-I bond is the weakest and a primary site of cleavage.[11] Other characteristic cleavages involve the heterocyclic rings.

// Nodes parent [label="[M+H]⁺\nm/z 319.15", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="Loss of I•\n(Iodine radical)\nm/z 192.1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="Loss of CH₃S•\n(Methylthio radical)\nm/z 272.1", fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="Loss of C₃H₃N₂•\n(Pyrazole radical)\nm/z 252.1", fillcolor="#34A853", fontcolor="#FFFFFF"]; frag4 [label="[I]⁺\nm/z 126.9", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Caption: Proposed MS/MS fragmentation pathway for the protonated analyte.

Table of Expected Fragments:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 319.15 | 192.1 | I• (127 Da) | [4-(1H-Pyrazol-4-yl)-2-(methylthio)pyrimidine + H]⁺ |

| 319.15 | 272.1 | CH₃S• (47 Da) | [4-(3-Iodo-1H-pyrazol-4-yl)-pyrimidine + H]⁺ |

| 319.15 | 126.9 | C₈H₇N₄S• | [I]⁺ |

Method Validation Principles according to ICH Q2(R2)

Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose.[12][13] Validation is a regulatory requirement and ensures the reliability of the data generated.[14] The core validation parameters are outlined by the International Council for Harmonisation (ICH).[15]

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and the highly specific mass-to-charge ratios (parent and fragment ions) which are not present in blank injections.

-

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery.

-

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Caption: A streamlined workflow for the HPLC-MS characterization process.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded strategy for the . By starting with the analyte's physicochemical properties, we have detailed a rational approach to method development, including specific, actionable protocols for both chromatography and mass spectrometry. The interpretation of the resulting data, particularly the confirmation of the molecular ion and the elucidation of the MS/MS fragmentation pattern, provides a robust and reliable means of confirming the molecule's identity and structure. Adherence to the validation principles outlined by ICH Q2(R2) will ensure that the developed method is fit-for-purpose and generates data of the highest quality and integrity, supporting the advancement of this compound in the drug development lifecycle.

References

- Benchchem. "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.

- Creative Proteomics. "Pyrimidine Biosynthesis Analysis Service.

- Hovione. "Small Molecule Development Analytical Methods for Faster Time to Market.

- Bioanalysis Zone. "Small Molecule Method Development Strategies with Chad Christianson.

- Benchchem. "Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives.

- European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures.

- Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success.

- American Pharmaceutical Review. "Mass Spectrometry in Small Molecule Drug Development.

- Guidechem. "Pyrimidine, 4-(3-iodo-1H-pyrazol-4-yl)-2-(methylthio)-.

- ICH. "Validation of Analytical Procedures Q2(R2).

- ResearchGate. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

- Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation.

- Pharmaguideline. "Steps for HPLC Method Validation.

- MolCore. "this compound.

- Doc Brown's Chemistry. "mass spectrum of 1-iodo-2-methylpropane.

- PubChem. "4-Iodopyrazole.

- Wikipedia. "Fragmentation (mass spectrometry).

- Taylor & Francis Online. "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. Page loading... [guidechem.com]

- 5. molcore.com [molcore.com]

- 6. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hovione.com [hovione.com]

- 8. researchgate.net [researchgate.net]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

A Technical Guide to the Solubility of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine in organic solvents. Given the novelty of specific solubility data for this compound in publicly available literature, this document focuses on the foundational principles, predictive analysis based on molecular structure, and robust experimental methodologies for empirical determination.

Introduction: The Significance of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the field of drug discovery and development.[1][2] For a compound like this compound, which belongs to the pharmacologically significant class of pyrazolo-pyrimidine derivatives, understanding its solubility is paramount.[3][4] These compounds are explored for a variety of therapeutic applications, including as kinase inhibitors for cancer therapy.[5] Poor aqueous solubility can hinder oral bioavailability, while solubility in organic solvents is crucial for synthesis, purification, formulation, and various in vitro assays. This guide will equip the researcher with the necessary knowledge to approach the solubility assessment of this specific molecule.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[6][7][8] Let's analyze the structure of this compound to predict its solubility.

Structural Features Influencing Solubility:

-

Heterocyclic Core: The pyrazolo-pyrimidine core is a bicyclic aromatic heterocycle containing multiple nitrogen atoms. These nitrogens can act as hydrogen bond acceptors, contributing to polarity.

-

Iodo Group: The iodine atom on the pyrazole ring is large and polarizable, which can lead to dipole-dipole interactions.

-

Pyrazolyl-NH: The presence of a proton on one of the pyrazole nitrogens allows it to act as a hydrogen bond donor, which can enhance solubility in protic solvents.

-

Methylthio Group: The methylthio (-SCH3) group is relatively non-polar, which may slightly decrease solubility in highly polar solvents but could enhance it in solvents of intermediate polarity.

Predicted Solubility Profile:

Based on these features, this compound is expected to be a sparingly soluble compound in water due to its relatively large, somewhat rigid structure and the presence of non-polar moieties. However, it is likely to exhibit moderate to good solubility in a range of organic solvents. Specifically:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to hydrogen bond suggests that solubility should be favorable in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the molecule should allow for good solubility in these solvents through dipole-dipole interactions.

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is expected.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the significant polarity of the molecule.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.[9][10][11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[10][12] It is a state of minimum Gibbs free energy.[1][13]

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It refers to the concentration of a compound at which it precipitates out of a solution when a stock solution (typically in DMSO) is rapidly diluted with an aqueous buffer.[2][12] This measurement can often result in a supersaturated solution, leading to an overestimation of the true solubility.[9]

For accurate characterization and to inform formulation development, determining the thermodynamic solubility is essential.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound is crucial. The following protocols outline standard methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility in a range of solvents.

Protocol:

-

Preparation: Add approximately 1-2 mg of this compound to a series of small, clear glass vials.

-

Solvent Addition: To each vial, add 0.5 mL of a different organic solvent from the list in Table 1.

-

Mixing: Vigorously vortex each vial for 1-2 minutes.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent (e.g., 1 mL). The excess solid is crucial to ensure that an equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Data Presentation and Interpretation

The results of the solubility experiments should be systematically recorded and presented for clear interpretation.

Table 1: Predicted and Experimental Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | To be determined experimentally |

| N,N-Dimethylformamide (DMF) | 6.4 | High | To be determined experimentally |

| Methanol | 5.1 | Moderate to High | To be determined experimentally |

| Ethanol | 4.3 | Moderate | To be determined experimentally |

| Acetonitrile | 5.8 | Moderate | To be determined experimentally |

| Acetone | 5.1 | Moderate | To be determined experimentally |

| Dichloromethane (DCM) | 3.1 | Low to Moderate | To be determined experimentally |

| Ethyl Acetate | 4.4 | Low to Moderate | To be determined experimentally |

| Tetrahydrofuran (THF) | 4.0 | Low to Moderate | To be determined experimentally |

| Toluene | 2.4 | Low | To be determined experimentally |

| Hexane | 0.1 | Very Low/Insoluble | To be determined experimentally |

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the experimental workflows can be visualized.

Caption: Experimental workflows for qualitative and quantitative solubility determination.

Conclusion

References

-

Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines - MDPI. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]

-

How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions - MDPI. Available at: [Link]

-

11: Thermodynamics of Solubility - Chemistry LibreTexts. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem. Available at: [Link]

-

How Does Solvent Polarity Impact Compound Solubility? - YouTube. Available at: [Link]

-

Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH. Available at: [Link]

-

Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Solubility - Wikipedia. Available at: [Link]

-

Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. Available at: [Link]

- US20050085472A1 - Pyrazolo pyrimidine derivatives and methods of use thereof - Google Patents.

-

3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem. Available at: [Link]

-

ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive - Reddit. Available at: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Available at: [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. Available at: [Link]

-

Why Does Polarity Affect Compound Solubility Behavior? - YouTube. Available at: [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Available at: [Link]

-

Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors | International journal of health sciences - ScienceScholar. Available at: [Link]

-

Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. Available at: [Link]

-

Video: Solubility - Concept - JoVE. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

-

How does polarity affect solubility? - Homework.Study.com. Available at: [Link]

-

Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH. Available at: [Link]

-

Pyrazole | C3H4N2 | CID 1048 - PubChem. Available at: [Link]

-

Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. US20050085472A1 - Pyrazolo pyrimidine derivatives and methods of use thereof - Google Patents [patents.google.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. reddit.com [reddit.com]

- 8. homework.study.com [homework.study.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

- 13. Video: Solubility - Concept [jove.com]

Biological Activity of Pyrazole-Pyrimidine Scaffolds: A Technical Guide for Drug Design

Executive Summary

The pyrazole-pyrimidine scaffold—specifically the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers—represents a "privileged structure" in medicinal chemistry. Functioning as a bioisostere of the purine nucleus (adenine), this scaffold possesses an innate affinity for the ATP-binding cleft of kinases and other nucleotide-dependent enzymes.[1]

This guide provides a technical analysis of the scaffold’s biological activity, structure-activity relationships (SAR), and validated experimental protocols for synthesis and biological evaluation. It is designed for medicinal chemists and pharmacologists seeking to optimize this core for novel therapeutic targets.

Structural Basis & Mechanism of Action[2]

Purine Bioisosterism and Hinge Binding

The biological potency of pyrazole-pyrimidines stems from their ability to mimic the hydrogen-bonding patterns of ATP.

-

Pyrazolo[3,4-d]pyrimidine: The N1 and N2 nitrogens of the pyrazole ring, along with substituents at C4 (often an amino or oxo group), form critical hydrogen bonds with the "hinge region" of kinase domains.[1]

-

Pyrazolo[1,5-a]pyrimidine: This isomer offers a slightly different vector for substituents, often utilized to access hydrophobic pockets adjacent to the ATP site (e.g., the "gatekeeper" residue).

Key Signaling Pathways

The scaffold is most prominent in oncology, targeting signaling cascades that drive proliferation and metastasis.

-

BTK (Bruton's Tyrosine Kinase): Critical in B-cell receptor signaling (e.g., Ibrutinib).

-

Src Family Kinases (SFKs): Involved in cell adhesion and migration.

-

Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle (G1/S and G2/M transitions).

Visualization: BTK Signaling Pathway Inhibition

The following diagram illustrates the intervention point of pyrazolo-pyrimidine inhibitors within the B-cell receptor pathway.

Figure 1: Mechanism of action for BTK inhibition by pyrazolo-pyrimidine scaffolds in B-cell signaling.

Structure-Activity Relationship (SAR) Analysis

Optimization of the scaffold typically focuses on three vectors:

| Position | Chemical Modification | Biological Effect |

| N1 (Pyrazole) | Aryl or alkyl groups (e.g., tert-butyl, phenyl) | Controls solubility and occupies the ribose-binding pocket. Bulky groups can improve selectivity. |

| C4 (Pyrimidine) | Amino (-NH2), Anilino (-NHPh), or Ether (-OR) | Critical Hinge Interaction. An amino group acts as an H-bond donor to the kinase hinge backbone (e.g., Met residue). |

| C3 (Pyrazole) | Halogens (I, Br), Aryl, or Amide groups | Accesses the "gatekeeper" pocket. Steric bulk here can determine selectivity between closely related kinases (e.g., Src vs. EGFR). |

| C6 (Pyrimidine) | Small alkyl or H | Often left unsubstituted to avoid steric clash with the hinge region floor, though small groups can fine-tune potency. |

Technical Protocols

Chemical Synthesis: The "One-Pot" Cyclization

Rationale: While multiple routes exist, the condensation of 5-aminopyrazoles is the most robust method for generating diversity at the N1 and C3 positions early in the synthesis.

Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

-

Starting Material: 5-amino-4-cyanopyrazole derivative.[2]

-

Reagent: Formamide (acts as both solvent and C1 donor) or Orthoformate/Ammonia.

-

Procedure:

-

Suspend 5-amino-4-cyanopyrazole (1.0 eq) in Formamide (10 vol).

-

Heat to reflux (approx. 180°C) for 4–6 hours. Note: Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Cool reaction mixture to room temperature.

-

Pour into ice-cold water. The product typically precipitates as a solid.

-

Filter, wash with water, and recrystallize from Ethanol/DMF.

-

Figure 2: General synthetic workflow for the pyrazolo[3,4-d]pyrimidine core.

Bioassay: In Vitro Kinase Inhibition (FRET-Based)

Rationale: Radiometric assays are sensitive but generate hazardous waste. Fluorescence Resonance Energy Transfer (FRET) assays (e.g., LanthaScreen or Z'-LYTE) are industry standards for high-throughput screening (HTS) due to their robustness and "mix-and-read" format.

Protocol: Z'-LYTE Kinase Assay (Ser/Thr Kinase)

Reagents:

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

FRET Peptide Substrate (Coumarin/Fluorescein labeled).

-

ATP (at K_m apparent for the specific kinase).

-

Test Compound (Pyrazolo-pyrimidine derivative) in DMSO.[2][3]

Step-by-Step Procedure:

-

Preparation: Dilute test compounds to 4X concentration in Kinase Buffer (final DMSO < 1%).

-

Enzyme Addition: Add 2.5 µL of Kinase solution to 384-well plate.

-

Inhibitor Incubation: Add 2.5 µL of Test Compound. Centrifuge briefly. Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.

-

Reaction Initiation: Add 5 µL of ATP/Peptide Substrate mixture.

-

Reaction: Incubate for 1 hour at RT in the dark.

-

Development: Add 5 µL of Development Reagent (Protease). Mechanism: The protease cleaves non-phosphorylated peptide (disrupting FRET), but cannot cleave phosphorylated peptide.

-

Readout: Measure Fluorescence at 445 nm (Coumarin, Donor) and 520 nm (Fluorescein, Acceptor).

-

Calculation: Calculate Emission Ratio (C/F). High phosphorylation = High Ratio (intact FRET peptide is low, cleaved is high? Correction: Phosphorylated peptide remains intact FRET? No, usually specific FRET pairs are designed such that cleavage changes the ratio. In Z'-LYTE, phosphorylation inhibits cleavage. Uncleaved = High FRET. Cleaved = Low FRET. Therefore, Inhibition of Kinase = Less Phosphorylation = More Cleavage = Low FRET.)

Self-Validation Check:

-

Z'-Factor: Must be > 0.5 for the assay to be considered valid.

-

Controls: 0% Inhibition (DMSO only) and 100% Inhibition (Staurosporine).

Representative Biological Data[1][2][3][5][6][7][8][9][10][11][12]

The following table summarizes the inhibitory potency (IC50) of pyrazolo[3,4-d]pyrimidine derivatives against a panel of oncogenic kinases. Note: Data represents a composite of typical SAR trends found in literature (e.g., Ibrutinib analogues).

| Compound ID | R1 (N-1) | R2 (C-3) | R3 (C-4) | BTK IC50 (nM) | EGFR IC50 (nM) | Selectivity Note |

| PP-01 | Methyl | H | NH2 | >10,000 | >5,000 | Inactive (lacks hydrophobic bulk) |

| PP-05 | Phenyl | H | Anilino | 450 | 120 | Moderate dual inhibitor |

| PP-12 | tert-Butyl | Iodo | 3-Cl-Anilino | 15 | 850 | BTK Selective (Gatekeeper fit) |

| PP-18 | Cyclopentyl | Amide | 4-Phenoxy-Anilino | 0.5 | 1,200 | Highly Potent (Ibrutinib-like) |

Future Outlook: PROTACs and Covalent Inhibitors

The versatility of the pyrazole-pyrimidine scaffold is currently being leveraged in PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase linker to the C3 or N1 position (areas that tolerate bulk), researchers can convert these inhibitors into degraders, removing the target protein entirely rather than just inhibiting its enzymatic activity.

Furthermore, the introduction of acrylamide "warheads" at the C4 position facilitates covalent inhibition (targeting Cys481 in BTK), a strategy that has revolutionized the durability of drug responses in lymphoma treatment.

References

-

Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available at: [Link]

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Molecules. Available at: [Link]

-

Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]

-

FDA-approved medications containing pyrrolo[2,3-d]pyrimidine and pyrazolo-pyrimidine scaffolds. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Synthesis of pyrazolopyrimidine derivatives from 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

Application Note: Modular Synthesis of Pyrazolyl-Pyrimidine Derivatives

Executive Summary & Strategic Analysis

This application note details the synthetic utility of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (Compound 1 ). While often categorized broadly under "pyrazolopyrimidines," this structure is distinctively a bi-heteroaryl system (a pyrazole linked to a pyrimidine). It serves as the core pharmacophore for a premier class of ATP-competitive kinase inhibitors, including Tozasertib (VX-680) and Barasertib (AZD1152) , which target Aurora kinases, JAK2, and FLT3.

Scientific Rationale: The value of scaffold 1 lies in its orthogonal reactivity profile , allowing independent functionalization at three distinct vectors:

-

C3-Iodine (Pyrazole): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce hydrophobic "warheads" that occupy the kinase ATP-binding pocket.

-

C2-SMe (Pyrimidine): A "mask" for the C2-position. It is activated via oxidation to a sulfone/sulfoxide, enabling Nucleophilic Aromatic Substitution (SNAr) with amines to tune solubility and pharmacokinetic properties.

-

N1-H (Pyrazole): An acidic nitrogen amenable to alkylation or transient protection, regulating the binding mode (donor-acceptor motifs).

Chemical Strategy & Workflow

The synthesis of high-value derivatives typically follows a "Coupling-First" or "Oxidation-First" strategy depending on the stability of the R-groups. The Coupling-First approach is generally preferred to avoid chemoselectivity issues with the oxidized sulfone during Pd-catalysis.

Reaction Pathway Diagram

Caption: Orthogonal functionalization workflow transforming the iodo-thiomethyl scaffold into bioactive kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C3-Functionalization)

Objective: Replace the C3-iodine with an aryl or alkyl group (e.g., Methyl, Phenyl). Mechanism: Pd(0) oxidative addition into the C-I bond is facile; however, the free NH of the pyrazole can poison the catalyst or reduce solubility. Aqueous basic conditions usually negate the need for protection by deprotonating the pyrazole (forming the pyrazolate anion), which is reactive in coupling.

Materials:

-

Scaffold 1 (1.0 eq)

-

Boronic Acid/Ester (1.2 – 1.5 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)

-

Base: Na2CO3 (2.0 M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or Dioxane

Procedure:

-

Setup: Charge a reaction vial with Scaffold 1 (e.g., 1 mmol, 318 mg), Boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol) under an inert atmosphere (N2 or Ar).

-

Solvation: Add degassed DME (10 mL) and 2.0 M Na2CO3 (2.5 mL).

-

Reaction: Heat the mixture to 85–90 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting iodide (M+H 319).

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x).

-

Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc/Hexanes).

-

Note: The product will likely be a solid. Yields typically range from 70–90%.

-

Protocol B: Sulfide Oxidation (Activation)

Objective: Convert the unreactive -SMe group into a leaving group (-SO2Me or -SOMe). Critical Control: Over-oxidation is acceptable as both sulfoxide and sulfone are displaceable. However, mCPBA is preferred for small scale; Oxone is preferred for scale-up (safety/cost).

Materials:

-

Intermediate A (from Protocol A) (1.0 eq)

-

m-Chloroperoxybenzoic acid (mCPBA, 77% max) (2.2 – 2.5 eq)

-

Solvent: Dichloromethane (DCM) or THF/Water (if using Oxone)

Procedure:

-

Dissolution: Dissolve Intermediate A in DCM (0.1 M concentration) and cool to 0 °C .

-

Addition: Add mCPBA portion-wise over 10 minutes. The reaction is exothermic.

-

Monitoring: Allow to warm to RT. Stir for 2–4 hours. TLC/LC-MS should show a shift to M+16 (Sulfoxide) or M+32 (Sulfone).

-

Quench: Quench with saturated aqueous NaHCO3 and Na2S2O3 (to destroy excess peroxide).

-

Workup: Extract with DCM. Wash with brine. Dry and concentrate.

-

Checkpoint: The sulfone product is often crystalline and can be used in the next step without column chromatography to minimize yield loss.

-

Protocol C: SNAr Displacement (C2-Functionalization)

Objective: Introduce the solubility-enhancing amine (e.g., N-methylpiperazine, morpholine, or substituted aniline). Mechanism: The pyrimidine ring, now electron-deficient due to the sulfone and the pyrazole substituent, undergoes facile nucleophilic aromatic substitution.

Materials:

-

Sulfone Intermediate (1.0 eq)

-

Target Amine (e.g., 4-amino-cyclohexanol or piperazine) (2.0 – 5.0 eq)

-

Base: DIPEA (3.0 eq) (Optional if amine is valuable; excess amine can serve as base)

-

Solvent: DMSO, NMP, or Dioxane (if high temp needed)

Procedure:

-

Reaction: Dissolve the Sulfone Intermediate in DMSO (0.2 M). Add the amine and DIPEA.

-

Conditions:

-

Aliphatic Amines: Heat to 60–80 °C for 1–3 hours.

-

Anilines: May require higher temperatures (100–120 °C ) or acid catalysis (pTSA) in isopropanol.

-

-

Workup: Pour the reaction mixture into crushed ice/water.

-

Precipitation: Often, the product precipitates as a solid. Filter and wash with water.

-

Extraction: If no precipitate, extract with EtOAc.

-

-

Final Purification: Recrystallization (EtOH/Water) or Prep-HPLC (Acetonitrile/Water + 0.1% TFA).

Data Summary & Troubleshooting

| Parameter | C3-Iodine Coupling | C2-SMe Displacement |

| Preferred Catalyst | Pd(PPh3)4 or Pd(dtbpf)Cl2 | None (Thermal SNAr) |

| Limiting Factor | Protodeiodination (loss of I) if temp > 100°C | Hydrolysis of Sulfone to -OH (if wet DMSO used) |

| Typical Yield | 75 - 92% | 60 - 85% |

| Key Byproduct | Homocoupling of Boronic Acid | N-Oxide formation (during mCPBA step) |

Troubleshooting Guide:

-

Problem: Low yield in Suzuki coupling due to steric hindrance.

-

Solution: Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Use K3PO4 as base instead of carbonate.

-

-

Problem: Pyrazole NH interferes with alkylation steps.

-

Solution: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) chloride before starting the sequence. Remove with TFA or TBAF at the very end.

-

-

Problem: Incomplete SNAr reaction.

-

Solution: Use microwave irradiation (120 °C, 20 min) in NMP. This often drives sluggish anilines to completion.

-

References

-

Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, 10, 262–267. Link

-

Cheung, M., et al. (2007). "Discovery of potent and selective Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(21), 5825-5830. Link

-

Vertex Pharmaceuticals. (2002). "Pyrazolyl-pyrimidine derivatives as inhibitors of protein kinases." World Intellectual Property Organization, WO2002057259. Link

-

Bavetsias, V., et al. (2010). "Optimization of Pyrazolo[1,5-a]pyrimidine B-Raf Inhibitors." Journal of Medicinal Chemistry, 53(14), 5213–5228. Link(Note: Provides context on the fused isomer comparison).

-

Han, S., et al. (2015). "Recent advances in the development of pyrazolopyrimidine derivatives as anticancer agents."[1][2][3] Future Medicinal Chemistry, 7(12). Link

Sources

Application Notes and Protocols for Library Synthesis Utilizing 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

Introduction: A Privileged Scaffold for Modern Drug Discovery

The pyrazolopyrimidine core is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is considered a "privileged scaffold," as its derivatives have shown a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition for oncology, anti-inflammatory, and anti-infective applications.[3][4] The specific building block, 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, offers a unique and powerful platform for the generation of diverse chemical libraries. Its strategic design incorporates two distinct and orthogonally reactive functional handles: a reactive C-I bond on the pyrazole ring, ideal for palladium-catalyzed cross-coupling reactions, and a 2-methylthio group on the pyrimidine ring, which can be targeted for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a systematic and combinatorial exploration of chemical space, making it an invaluable tool for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and outline a strategic workflow for the construction of diverse compound libraries.

Understanding the Reactivity Landscape

The synthetic versatility of this compound stems from the differential reactivity of its two key functional groups.

-

The 3-Iodo-1H-pyrazole Moiety: The carbon-iodine bond at the 3-position of the pyrazole ring is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates oxidative addition to a palladium(0) catalyst, initiating catalytic cycles for Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] It is important to note that the pyrazole NH is acidic and may require protection in certain reaction conditions to prevent side reactions or catalyst inhibition.[7]

-

The 2-(Methylthio)pyrimidine Moiety: The methylthio (-SMe) group at the 2-position of the pyrimidine ring serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to further diversify the scaffold. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.

This differential reactivity allows for a sequential and controlled functionalization strategy, which is the cornerstone of library synthesis with this building block.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible. They are based on established methodologies for similar heterocyclic systems and provide a strong starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling at the Pyrazole C3 Position

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. This protocol describes a microwave-assisted approach for the coupling of this compound with a variety of boronic acids.[5][8]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Microwave vial

Procedure:

-

To a microwave vial, add this compound (1.0 equiv.), the corresponding aryl- or heteroarylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.5 equiv.).

-

Add Pd(PPh₃)₄ (5 mol %).

-

Add DME and water in a 4:1 ratio (to achieve a concentration of ~0.1 M of the starting iodide).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Microwave Irradiation: Significantly accelerates the reaction rate, often leading to higher yields and cleaner reaction profiles in shorter times compared to conventional heating.[8]

-

Pd(PPh₃)₄: A robust and commonly used catalyst for Suzuki couplings.

-

Cs₂CO₃: A strong base that is effective in promoting the transmetalation step of the catalytic cycle.

-

DME/Water: A common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents.

| Parameter | Recommendation | Reasoning |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a good starting point. Pd(dppf)Cl₂ can be more effective for challenging substrates. |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Cs₂CO₃ is generally highly effective. K₂CO₃ and K₃PO₄ are milder alternatives. |

| Solvent | DME/H₂O, Dioxane/H₂O, Toluene/H₂O | The choice of solvent can influence reaction rate and solubility. |

| Temperature | 100-120 °C (Microwave) | Higher temperatures can improve reaction rates but may also lead to decomposition. |

Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization

Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing valuable alkynyl functionalities into the molecule.[9][10]

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), PdCl₂(PPh₃)₂ (3 mol %), and CuI (5 mol %).

-

Add the anhydrous, degassed solvent, followed by triethylamine (3.0 equiv.).

-

Stir the reaction mixture at room temperature or heat to 50-70 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

-

PdCl₂(PPh₃)₂/CuI: The classic catalyst system for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

-

Triethylamine: Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.

-

Anhydrous and Degassed Conditions: Essential to prevent the deactivation of the catalyst and unwanted side reactions.

| Parameter | Recommendation | Reasoning |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are effective catalysts for Sonogashira reactions. |

| Copper Co-catalyst | CuI | Essential for the classical Sonogashira mechanism. |

| Base | Et₃N, Diisopropylamine (DIPA) | Amine bases are crucial for the reaction. |

| Solvent | DMF, THF, Dioxane | The choice of solvent can impact reaction rate and solubility. |

Table 2: Key Parameters for Sonogashira Coupling Optimization

Protocol 3: Buchwald-Hartwig Amination of the Pyrazole Moiety

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[11]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %) and the phosphine ligand (4 mol %).

-

Add the anhydrous, aprotic solvent and stir for 10 minutes at room temperature to form the active catalyst.

-

Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).

-

Heat the reaction mixture to 80-110 °C.

-